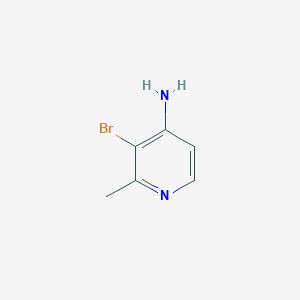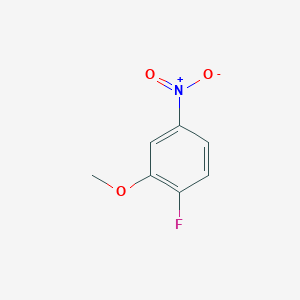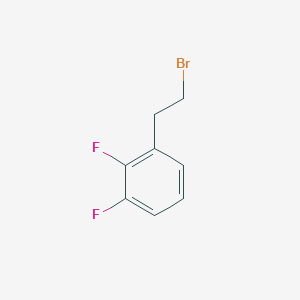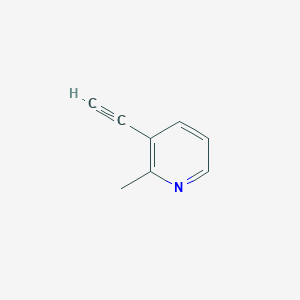
(5-Fluoro-2-nitrophényl)méthanol
Vue d'ensemble
Description
(5-Fluoro-2-nitrophenyl)methanol: is a heterocyclic organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13. It is also known by other names such as 5-Fluoro-2-nitrobenzylalcohol and 5-Fluoro-2-nitrobenzyl alcohol. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanol group.
Applications De Recherche Scientifique
Chemistry: (5-Fluoro-2-nitrophenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, (5-Fluoro-2-nitrophenyl)methanol can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have shown promising inhibitory effects on key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This interaction with its targets could lead to significant changes in the biochemical pathways within the cell.
Pharmacokinetics
It’s worth noting that the compound’s physicochemical properties, such as its molecular weight and lipophilicity, can influence its bioavailability .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have potential antiviral, anti-inflammatory, and anticancer effects .
Analyse Biochimique
Biochemical Properties
(5-Fluoro-2-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between (5-Fluoro-2-nitrophenyl)methanol and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the cell-to-cell communication in the bacteria. Additionally, this compound may interact with other proteins and biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
The effects of (5-Fluoro-2-nitrophenyl)methanol on cellular processes are diverse and depend on the type of cells being studied. In bacterial cells, such as Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation by interfering with the signaling pathways mediated by PqsD . In mammalian cells, (5-Fluoro-2-nitrophenyl)methanol may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it could potentially affect the expression of genes involved in oxidative stress responses and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of (5-Fluoro-2-nitrophenyl)methanol involves its binding interactions with specific biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signaling molecules . This inhibition disrupts the communication between bacterial cells, leading to a reduction in biofilm formation. Additionally, (5-Fluoro-2-nitrophenyl)methanol may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Fluoro-2-nitrophenyl)methanol can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, (5-Fluoro-2-nitrophenyl)methanol may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and biofilm disruption .
Dosage Effects in Animal Models
The effects of (5-Fluoro-2-nitrophenyl)methanol in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, (5-Fluoro-2-nitrophenyl)methanol may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(5-Fluoro-2-nitrophenyl)methanol is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with PqsD affects the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which in turn influences the overall metabolic activity of the bacteria .
Transport and Distribution
The transport and distribution of (5-Fluoro-2-nitrophenyl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, (5-Fluoro-2-nitrophenyl)methanol may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of (5-Fluoro-2-nitrophenyl)methanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-nitrophenyl)methanol typically involves the nitration of 3-fluorobenzotrifluoride with mixed acid . The reaction conditions often include the use of formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction proceeds with good yields under these conditions.
Industrial Production Methods: Industrial production methods for (5-Fluoro-2-nitrophenyl)methanol are not widely documented. the synthesis routes mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Fluoro-2-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-nitrobenzaldehyde or 5-fluoro-2-nitrobenzoic acid.
Reduction: Formation of 5-fluoro-2-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-nitrobenzaldehyde
- 5-Fluoro-2-nitrobenzoic acid
- 5-Fluoro-2-aminophenylmethanol
Comparison: (5-Fluoro-2-nitrophenyl)methanol is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with a methanol group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .
Propriétés
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZQRGVHQIIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475876 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287121-32-8 | |
| Record name | (5-Fluoro-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)



